molecular formula C16H13NO2 B14471575 3-Methylidene-5-phenyl-5-(pyridin-3-yl)oxolan-2-one CAS No. 71741-87-2

3-Methylidene-5-phenyl-5-(pyridin-3-yl)oxolan-2-one

Cat. No.: B14471575
CAS No.: 71741-87-2
M. Wt: 251.28 g/mol
InChI Key: SQGYEPKFASBYKP-UHFFFAOYSA-N
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Description

3-Methylidene-5-phenyl-5-(pyridin-3-yl)oxolan-2-one is a heterocyclic compound that features a unique structure combining a pyridine ring, a phenyl group, and an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-5-phenyl-5-(pyridin-3-yl)oxolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a phenyl-substituted oxirane in the presence of a strong base. The reaction is carried out under reflux conditions to facilitate the formation of the oxolanone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-5-phenyl-5-(pyridin-3-yl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Methylidene-5-phenyl-5-(pyridin-3-yl)oxolan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methylidene-5-phenyl-5-(pyridin-3-yl)oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one
  • 3-Methylidene-5-phenyl-5-(pyridin-4-yl)oxolan-2-one
  • 3-Methylidene-5-(4-methylphenyl)-5-(pyridin-3-yl)oxolan-2-one

Uniqueness

3-Methylidene-5-phenyl-5-(pyridin-3-yl)oxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

71741-87-2

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-methylidene-5-phenyl-5-pyridin-3-yloxolan-2-one

InChI

InChI=1S/C16H13NO2/c1-12-10-16(19-15(12)18,13-6-3-2-4-7-13)14-8-5-9-17-11-14/h2-9,11H,1,10H2

InChI Key

SQGYEPKFASBYKP-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(OC1=O)(C2=CC=CC=C2)C3=CN=CC=C3

Origin of Product

United States

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